molecular formula C4H7BrO2 B2401090 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- CAS No. 114429-91-3; 274693-10-6

3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-

Cat. No.: B2401090
CAS No.: 114429-91-3; 274693-10-6
M. Wt: 167.002
InChI Key: LUUKWZNQWLUBGM-QWWZWVQMSA-N
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Description

3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- is a brominated derivative of tetrahydrofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- typically involves the bromoetherification of alkenols. One common method utilizes visible-light-induced photoredox catalysis with carbon tetrabromide (CBr4) as the bromine source. The reaction is carried out in the presence of a photoredox catalyst such as Ru(bpy)3Cl2 and blue LED irradiation in acetonitrile (MeCN) for several hours .

Industrial Production Methods: The use of safer and more efficient bromine sources like N-bromosuccinimide (NBS) can also be considered for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form tetrahydrofuran derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products: The major products formed from these reactions include various functionalized tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and functional groups .

Properties

CAS No.

114429-91-3; 274693-10-6

Molecular Formula

C4H7BrO2

Molecular Weight

167.002

IUPAC Name

(3R,4R)-4-bromooxolan-3-ol

InChI

InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

LUUKWZNQWLUBGM-QWWZWVQMSA-N

SMILES

C1C(C(CO1)Br)O

solubility

not available

Origin of Product

United States

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